molecular formula C20H27FO2 B152624 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol CAS No. 129000-35-7

11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol

Cat. No. B152624
M. Wt: 318.4 g/mol
InChI Key: MNDCNBSELADRIV-ZFRJDGDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol, also known as 2-Fluoroestradiol (2-FE), is a synthetic estrogen compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential use in treating various diseases.

Mechanism Of Action

11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol binds to estrogen receptors in a similar manner to natural estradiol, leading to the activation of various signaling pathways. However, due to its structural modifications, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has a higher binding affinity for estrogen receptors, leading to a more potent effect.

Biochemical And Physiological Effects

11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been shown to have similar effects to natural estradiol, including the stimulation of cell growth and proliferation in estrogen receptor-positive breast cancer cells. However, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has also been shown to have bone-building effects, making it a potential treatment for osteoporosis.

Advantages And Limitations For Lab Experiments

The advantages of using 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol in lab experiments include its high binding affinity for estrogen receptors, making it a potent tool for studying estrogen-related diseases. Additionally, its bone-building effects make it a useful tool for studying osteoporosis. However, the limitations include its synthetic nature, which may limit its use in certain experiments.

Future Directions

For the study of 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol include its potential use in the treatment of breast cancer and osteoporosis. Additionally, further studies are needed to determine its safety and efficacy in humans. Furthermore, its potential use in other estrogen-related disorders, such as endometriosis and uterine fibroids, should also be explored.
Conclusion:
In conclusion, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol is a synthetic estrogen compound that has gained significant attention in recent years due to its potential applications in scientific research. Its high binding affinity for estrogen receptors and bone-building effects make it a useful tool for studying estrogen-related diseases. Further studies are needed to determine its safety and efficacy in humans and its potential use in the treatment of other estrogen-related disorders.

Synthesis Methods

The synthesis of 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been achieved using various methods, including the reaction of 2-fluoroethanol with estrone in the presence of a Lewis acid catalyst, and the reduction of 2-fluoro-17β-estradiol using sodium borohydride. The latter method is preferred due to its higher yield and purity.

Scientific Research Applications

11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been studied for its potential use in treating breast cancer, osteoporosis, and other estrogen-related disorders. It has been shown to have a higher binding affinity for estrogen receptors than natural estradiol, making it a potential candidate for the treatment of estrogen receptor-positive breast cancer. Additionally, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been shown to have bone-building effects, making it a potential treatment for osteoporosis.

properties

CAS RN

129000-35-7

Product Name

11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol

Molecular Formula

C20H27FO2

Molecular Weight

318.4 g/mol

IUPAC Name

(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H27FO2/c1-20-11-13(8-9-21)19-15-5-3-14(22)10-12(15)2-4-16(19)17(20)6-7-18(20)23/h3,5,10,13,16-19,22-23H,2,4,6-9,11H2,1H3/t13-,16-,17-,18-,19+,20-/m0/s1

InChI Key

MNDCNBSELADRIV-ZFRJDGDFSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)CCF

SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF

Canonical SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF

synonyms

11-(2-fluoroethyl)estra-1,3,5(10)-triene-3,17-diol
11-(2-fluoroethyl)estradiol
FETS

Origin of Product

United States

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